ethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- ETHYL (2E)-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2-(2-THIENYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2E)-5-[4-(ACETYLOXY)PHENYL]-2-(2-CHLORO-6-FLUOROBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 2-ETHYL-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methylsulfanyl group, for instance, may enhance its biological activity compared to other derivatives.
Properties
Molecular Formula |
C19H22N2O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O3S2/c1-5-14-17(22)21-16(12-7-9-13(25-4)10-8-12)15(18(23)24-6-2)11(3)20-19(21)26-14/h7-10,14,16H,5-6H2,1-4H3 |
InChI Key |
ZDADDUBXLZTFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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